molecular formula C9H16Cl2N2 B130846 4-(Dimethylamino)benzylamine dihydrochloride CAS No. 34403-52-6

4-(Dimethylamino)benzylamine dihydrochloride

Cat. No.: B130846
CAS No.: 34403-52-6
M. Wt: 223.14 g/mol
InChI Key: NRZQHDOWSPJUQW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzylamine dihydrochloride is a chemical compound with the molecular formula (CH₃)₂NC₆H₄CH₂NH₂ · 2HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a dimethylamino group. This compound is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzylamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ammonia or an amine under reducing conditions. The reaction typically proceeds as follows:

    Reduction of 4-(dimethylamino)benzaldehyde: The aldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Amination: The resulting alcohol is then reacted with ammonia or an amine to form 4-(dimethylamino)benzylamine.

    Formation of dihydrochloride salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(Dimethylamino)benzylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzylamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for monoamine oxidase enzymes, leading to the formation of imine intermediates. These intermediates can further undergo various biochemical transformations, affecting cellular processes.

Comparison with Similar Compounds

4-(Dimethylamino)benzylamine dihydrochloride can be compared with other similar compounds such as:

    4-(Dimethylamino)benzaldehyde: This compound is an aldehyde derivative and is used in similar synthetic applications.

    4-(Dimethylamino)benzoyl chloride: This compound is a chloride derivative and is used in acylation reactions.

    4-(Aminomethyl)pyridine: This compound has a similar structure but contains a pyridine ring instead of a benzene ring.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile reagent in various chemical and biological applications.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQHDOWSPJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370409
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34403-52-6
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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